molecular formula C14H18N2O B13734087 (2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one

(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one

Cat. No.: B13734087
M. Wt: 230.31 g/mol
InChI Key: RVVMEYONXVHUPV-UPJWGTAASA-N
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Description

(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one is a complex organic compound with a unique structure that includes a phenyl group and a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the preparation of a suitable amine and a ketone, followed by cyclization using a catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl group in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one stands out due to its unique fused bicyclic structure and the presence of a phenyl group

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

(2R,3aS,8aR)-2-phenyl-2,3,3a,4,6,7,8,8a-octahydro-1H-pyrrolo[3,2-b]azepin-5-one

InChI

InChI=1S/C14H18N2O/c17-14-8-4-7-11-13(16-14)9-12(15-11)10-5-2-1-3-6-10/h1-3,5-6,11-13,15H,4,7-9H2,(H,16,17)/t11-,12-,13+/m1/s1

InChI Key

RVVMEYONXVHUPV-UPJWGTAASA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@@H](N2)C3=CC=CC=C3)NC(=O)C1

Canonical SMILES

C1CC2C(CC(N2)C3=CC=CC=C3)NC(=O)C1

Origin of Product

United States

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